Diisopropyl disulfide
Overview
Description
Diisopropyl disulfide is a chemical compound that falls within the broader category of disulfides, which have been extensively studied due to their diverse chemical properties and applications. Disulfides are characterized by the presence of an S-S bond linking two organic substituents .
Synthesis Analysis
The synthesis of diisopropyl disulfide and related compounds has been a subject of significant interest. One method involves the oxidative coupling of thiols in the presence of diisopropylamine as a catalyst, which is a cost-effective and environmentally friendly approach . Additionally, the fragmentation of dibenzyl disulfide using lithium diisopropylamide has been shown to yield various intermediate species that can lead to the formation of related disulfide compounds .
Molecular Structure Analysis
The molecular structure of diisopropyl disulfide has been reinvestigated using gas electron diffraction and ab initio calculations. The most stable conformation identified has C2 symmetry with specific dihedral angles, indicating the presence of steric repulsion between the isopropyl groups attached to the sulfur atoms .
Chemical Reactions Analysis
Disulfides, including diisopropyl disulfide, are involved in a variety of chemical reactions. They can catalyze the iodination of electron-rich aromatic compounds and participate in tandem annulation reactions with arylpropynols to form sulfenylindenone derivatives . Furthermore, disulfides are crucial in the stepwise construction of peptides, where they define the global conformation and biological activity of the molecule .
Physical and Chemical Properties Analysis
The physicochemical properties of disulfides are influenced by their molecular structure. The steric repulsion between organic substituents at the sulfur atoms is reflected in bond distances and angles, which in turn affect the physical properties of the compound . The bibliography of the study on the chemistry of disulfides includes extensive references that likely cover detailed physicochemical properties of diisopropyl disulfide .
Relevant Case Studies
While the provided data does not include specific case studies on diisopropyl disulfide, the synthesis and molecular structure analyses suggest that this compound could have applications in various fields, including organic synthesis and materials science. For instance, the synthesis of oligo(nucleoside phosphorothioate)s using related disulfide reagents indicates potential in the field of nucleotide chemistry . Additionally, the study of the molecular structure provides insights that could be relevant for understanding the behavior of disulfides in different environments .
Scientific Research Applications
1. Stimulus-Responsive Soft Materials and Self-Assembling Systems
- Application Summary: Diisopropyl disulfide is used in the synthesis of thiol- and disulfide-based materials, particularly polymers. These materials are soft and self-assembling, and the interconversion of the thiol and disulfide groups initiates stimulus-responses and/or self-healing for biomedical and non-biomedical applications .
- Methods of Application: The stimulus-responsive behavior of these materials depends on the nature of the groups flanking the disulfide bond, as well as interactions with stimuli such as light, heat, mechanical force, and changes in the pH or redox state .
- Results or Outcomes: The extent of reactivity, and thus the stimulus-responsive behavior, depends on the nature of the groups flanking the disulfide bond, as well as interactions with stimuli such as light, heat, mechanical force, and changes in the pH or redox state .
2. Ultrafast Poly(disulfide) Synthesis
- Application Summary: Diisopropyl disulfide is used in the ultrafast synthesis of poly(disulfide)s. This strategy is based on the ability of thiol compounds to be oxidized by using air or an oxidizing agent to form a disulfide .
- Methods of Application: The synthesis involves the use of organocatalysts and the reaction conditions, including the reactant equivalent and concentration, significantly affect the molecular weight of the resulting poly(disulfide) .
- Results or Outcomes: The study found that the molecular weight of the resulting poly(disulfide) can be controlled by adjusting the reactant equivalent and concentration .
3. Sulfur Vulcanization of Natural Rubber Compounds
- Application Summary: Diisopropyl disulfide is used in the sulfur vulcanization of natural rubber compounds .
- Methods of Application: The vulcanization process involves the use of diisopropyl xanthogen polysulfide (DIXP) and other accelerators .
- Results or Outcomes: The study investigated the cure characteristics, physicomechanical properties, crosslink density, aging, dynamic mechanical, and thermal properties of the vulcanizates .
4. Occurrence in Allium Species
- Application Summary: Diisopropyl disulfide is a volatile sulfur compound that occurs in Allium species .
- Methods of Application: This compound is naturally produced by Allium species .
- Results or Outcomes: The presence of diisopropyl disulfide contributes to the characteristic aroma of Allium species .
5. Flavoring Agents
- Application Summary: Diisopropyl disulfide is used as a flavoring agent due to its alliaceous type odor .
- Methods of Application: It is added to food products to enhance their flavor .
- Results or Outcomes: The addition of diisopropyl disulfide can improve the taste of food products .
6. Sulfur Radicals and Their Application
- Application Summary: Diisopropyl disulfide is used in the study of sulfur radicals, which have applications in bonding theory, organic synthesis, polymer chemistry, materials science, and biochemistry .
- Methods of Application: The study involves the generation of sulfur radicals and their subsequent reactions .
- Results or Outcomes: The study provides insights into the reactivity of sulfur radicals and their potential applications .
7. Flavoring Agents
- Application Summary: Diisopropyl disulfide is used as a flavoring agent due to its alliaceous type odor .
- Methods of Application: It is added to food products to enhance their flavor .
- Results or Outcomes: The addition of diisopropyl disulfide can improve the taste of food products .
8. Sulfur Radicals and Their Application
- Application Summary: Diisopropyl disulfide is used in the study of sulfur radicals, which have applications in bonding theory, organic synthesis, polymer chemistry, materials science, and biochemistry .
- Methods of Application: The study involves the generation of sulfur radicals and their subsequent reactions .
- Results or Outcomes: The study provides insights into the reactivity of sulfur radicals and their potential applications .
Safety And Hazards
properties
IUPAC Name |
2-(propan-2-yldisulfanyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAZXBXPKRULLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SSC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022216 | |
Record name | Isopropyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a sulfurous, oniony odour | |
Record name | Diisopropyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Diisopropyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
175.00 to 177.00 °C. @ 760.00 mm Hg | |
Record name | Diisopropyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, very slightly soluble in water; soluble in alcohols and oils | |
Record name | Diisopropyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Diisopropyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.847 | |
Record name | Diisopropyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Diisopropyl disulfide | |
CAS RN |
4253-89-8 | |
Record name | Diisopropyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4253-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropyl disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopropyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIISOPROPYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP550P623A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Diisopropyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-69 °C | |
Record name | Diisopropyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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